(3-Methoxyazetidin-3-yl)methanol;hydrochloride
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Overview
Description
(3-Methoxyazetidin-3-yl)methanol;hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Methoxyazetidin-3-yl)methanol;hydrochloride typically involves the reaction of azetidine derivatives with methanol under specific conditions. One common method includes the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve more complex processes to ensure high purity and yield, often utilizing advanced techniques such as microwave irradiation or reflux reactions in the presence of catalysts .
Chemical Reactions Analysis
(3-Methoxyazetidin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Common reagents such as sodium carbonate can be used to replace the chloride ion with other functional groups
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is utilized in the preparation of isoxazole-thiazole derivatives, which are important in the study of GABA receptors . Additionally, it serves as a building block in the synthesis of various pharmaceuticals and is used in the development of cognitive disorder treatments .
Mechanism of Action
The mechanism of action of (3-Methoxyazetidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. It acts as a receptor inverse agonist, modulating the activity of these receptors and influencing neurotransmission pathways . This modulation can lead to various physiological effects, making it a valuable compound in neuropharmacology research.
Comparison with Similar Compounds
(3-Methoxyazetidin-3-yl)methanol;hydrochloride can be compared with other azetidine derivatives, such as:
3-Hydroxyazetidine hydrochloride: Used in the synthesis of fluoroquinolone antibiotics.
3,3-Difluoroazetidine hydrochloride: Another derivative with distinct chemical properties.
These compounds share a similar core structure but differ in their functional groups, leading to unique chemical behaviors and applications.
Properties
IUPAC Name |
(3-methoxyazetidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLSOCUAYREKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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